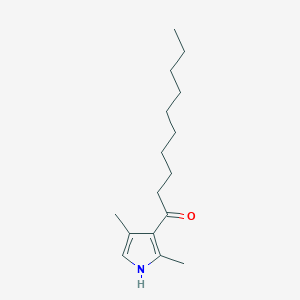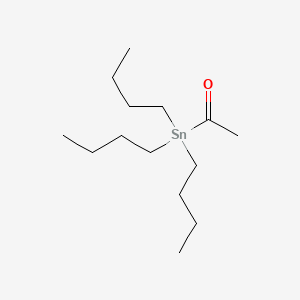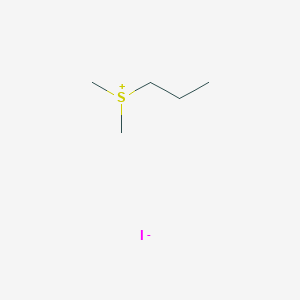![molecular formula C32H30O2S2 B14647261 4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] CAS No. 53560-23-9](/img/structure/B14647261.png)
4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] is a complex organic compound characterized by its unique structure, which includes two phenol groups connected by a disulfide bond and substituted with tetrahydronaphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] typically involves the following steps:
Formation of the Phenol Derivative: The initial step involves the synthesis of the phenol derivative, which can be achieved through nucleophilic aromatic substitution reactions.
Introduction of the Disulfide Bond: The phenol derivatives are then subjected to oxidative coupling reactions to introduce the disulfide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its antioxidant properties and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Disulfanediylbis[2,6-bis(2-methyl-2-propanyl)phenol]: Similar structure but with different substituents on the phenol rings.
Phenol, 4,4’-dithiobis[2-(1,2,3,4-tetrahydro-2-naphthalenyl)]: Similar structure but with variations in the naphthalenyl groups.
Uniqueness
4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] is unique due to its specific substitution pattern and the presence of the tetrahydronaphthalenyl groups, which confer distinct chemical and physical properties compared to other similar compounds .
Properties
CAS No. |
53560-23-9 |
|---|---|
Molecular Formula |
C32H30O2S2 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
4-[[4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-2-yl)phenyl]disulfanyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol |
InChI |
InChI=1S/C32H30O2S2/c33-31-15-13-27(19-29(31)25-11-9-21-5-1-3-7-23(21)17-25)35-36-28-14-16-32(34)30(20-28)26-12-10-22-6-2-4-8-24(22)18-26/h1-8,13-16,19-20,25-26,33-34H,9-12,17-18H2 |
InChI Key |
BJKDLDRVZKKJPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C3=C(C=CC(=C3)SSC4=CC(=C(C=C4)O)C5CCC6=CC=CC=C6C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
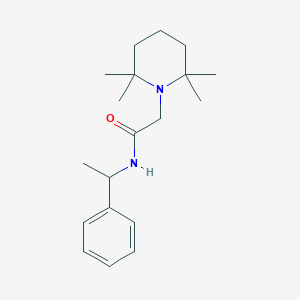

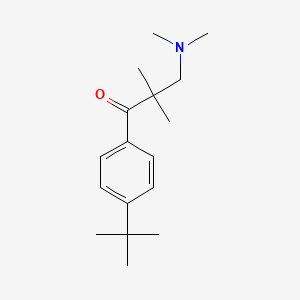
![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)


![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
